N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922381-76-8
VCID: VC4560574
InChI: InChI=1S/C22H20N2O4S2/c1-14-9-10-15(2)20-19(14)23-22(29-20)24(13-17-7-5-11-28-17)21(25)16-6-4-8-18(12-16)30(3,26)27/h4-12H,13H2,1-3H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Molecular Formula: C22H20N2O4S2
Molecular Weight: 440.53

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide

CAS No.: 922381-76-8

Cat. No.: VC4560574

Molecular Formula: C22H20N2O4S2

Molecular Weight: 440.53

* For research use only. Not for human or veterinary use.

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide - 922381-76-8

Specification

CAS No. 922381-76-8
Molecular Formula C22H20N2O4S2
Molecular Weight 440.53
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C22H20N2O4S2/c1-14-9-10-15(2)20-19(14)23-22(29-20)24(13-17-7-5-11-28-17)21(25)16-6-4-8-18(12-16)30(3,26)27/h4-12H,13H2,1-3H3
Standard InChI Key YXYCZRSGFFZYJS-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C

Introduction

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique combination of functional groups, including a benzo[d]thiazole moiety, a furan ring, and a methylsulfonyl group, which contribute to its potential biological activities, particularly in cancer research and other therapeutic applications.

Chemical Data Table

PropertyDescription
Molecular FormulaNot specified
Molecular WeightNot specified
DensityNot available
Boiling PointNot available
Melting PointNot available

Synthesis Methods

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide typically involves several key steps, starting with the functionalization of 4,7-dimethylbenzo[d]thiazole and furan derivatives. The process often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yields. For instance, using triethylamine as a base in coupling reactions can significantly enhance yields.

Biological Activities and Applications

Data from biological assays indicate that modifications to either the thiazole or furan components can significantly impact efficacy against cancer cell lines. The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. Spectroscopic analyses, such as NMR and IR, provide insights into structural confirmation and purity assessments.

Research Findings and Future Directions

Research on N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide highlights its potential in medicinal chemistry, particularly in cancer treatment. Further studies are needed to fully explore its therapeutic applications and to optimize its synthesis for higher yields and purity.

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